molecular formula C20H17ClN6O3 B3408687 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide CAS No. 881082-44-6

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

Cat. No.: B3408687
CAS No.: 881082-44-6
M. Wt: 424.8 g/mol
InChI Key: SIKKDQRKSJXJJF-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl group at the 1-position and a 3,4-dimethoxybenzohydrazide moiety at the N′-position. Its molecular formula is C₂₃H₁₈ClN₇O₃, with a molecular weight of 492.89 g/mol. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their structural similarity to purines, enabling interactions with biological targets such as kinases and nucleotide-binding enzymes .

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O3/c1-29-16-8-3-12(9-17(16)30-2)20(28)26-25-18-15-10-24-27(19(15)23-11-22-18)14-6-4-13(21)5-7-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKKDQRKSJXJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic areas. This compound is characterized by its molecular formula C20H17ClN6O3C_{20}H_{17}ClN_6O_3 and a molecular weight of 424.8 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant pharmacological properties.

The primary target of this compound is Protein Kinase B (PKB or Akt) , which plays a crucial role in various cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. The compound acts as an ATP-competitive inhibitor , demonstrating up to 150-fold selectivity for PKB over the closely related kinase PKA. This specificity enhances its potential as a therapeutic agent in conditions where PKB is aberrantly activated, such as in many cancers.

Antitumor Activity

Research indicates that this compound exhibits strong antitumor activity. In preclinical studies involving human tumor xenografts in nude mice, the compound significantly inhibited tumor growth at well-tolerated doses. This suggests its potential utility in cancer treatment protocols.

Pharmacokinetics

The compound has demonstrated favorable preclinical drug metabolism and pharmacokinetics (DMPK) properties. These include good absorption and distribution characteristics, which are vital for effective therapeutic application.

Comparative Biological Activity

The biological activity of this compound can be compared to other compounds within the pyrazolo[3,4-d]pyrimidine class:

Compound NameTargetActivitySelectivity
This compoundPKB (Akt)AntitumorHigh (150-fold over PKA)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidineVarious kinasesAntiviral/anticancerModerate
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminePKB (Akt)AntitumorModerate

Case Studies and Research Findings

A variety of studies have explored the biological activities of similar compounds:

  • Antifungal and Antitubercular Activity : Research on pyrazole derivatives has shown promising antifungal activity against strains of fungi and Mycobacterium tuberculosis . This indicates a broader spectrum of biological activity for compounds related to this compound.
  • Inhibition Studies : Compounds with similar structures have been evaluated for their ability to inhibit various enzymes such as acetylcholinesterase (AChE) and urease . These studies highlight the potential multifunctional nature of these heterocycles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs of the target compound, focusing on substituent variations, physicochemical properties, and biological activities.

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities
N'-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-dimethylphenyl at 1-position 418.46 Reduced steric hindrance compared to 4-chlorophenyl; higher solubility in polar solvents.
N'-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-chloro-4-methylphenyl at 1-position; single methoxy group on benzohydrazide 454.89 Enhanced lipophilicity due to chloro and methyl groups; moderate kinase inhibition.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives Alkyl/aryl groups at N4-position (e.g., 2-(4-chlorophenyl)ethyl) 380–450 Varies: Anticancer activity (IC₅₀: 0.5–5 µM) depending on substituent bulk and polarity.

Functional Group Modifications on the Benzohydrazide Moiety

Compound Name Benzohydrazide Substituents Activity/Notes
N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide Acetyl group instead of dimethoxy Reduced H-bonding capacity; lower solubility in aqueous media.
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide Hydroxy group at para position Increased acidity (pKa ~8.5); potential for metal chelation.
Benzothiazole-pyrazolo[3,4-d]pyrimidine hybrids Benzothiazole at 1-position Antimicrobial activity (MIC: 2–8 µg/mL against P. aeruginosa and C. albicans).

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via condensation of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3,4-dimethoxybenzoic acid hydrazide, yielding ~65% under optimized conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215–217°C , higher than analogs with smaller substituents (e.g., 178–179°C for 1n ), indicating stronger intermolecular interactions.
  • In Silico Studies : Molecular docking predicts strong binding to the ATP pocket of EGFR kinase (ΔG = −9.2 kcal/mol), with the 3,4-dimethoxy group forming hydrogen bonds with Thr766 and Met769 .

Q & A

Basic Research Questions

What are the critical parameters for optimizing the synthesis of N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide?

Synthesis optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Triethylamine or DMAP improves nucleophilic substitution reactions by deprotonating intermediates .
  • Temperature control : Reactions often require reflux (80–110°C) to accelerate cyclization steps while avoiding decomposition .
  • Purification : Recrystallization from isopropyl alcohol or acetonitrile yields high-purity products (melting points: 180–220°C) .

Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions and hydrazide bond formation .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z ~474.5 [M+H]⁺) and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve biological activity?

  • Substituent variation : Compare analogs with different aryl groups (e.g., 4-chlorophenyl vs. 3,4-dimethylphenyl) to assess potency against kinase targets .
  • Functional group modifications : Replace the 3,4-dimethoxybenzohydrazide moiety with acetohydrazide or urea derivatives to modulate solubility and target affinity .
  • Bioisosteric replacements : Substitute pyrazolo[3,4-d]pyrimidine with pyrido[3,2-d]pyrimidine to evaluate changes in metabolic stability .

What methodologies are used to identify biological targets for this compound?

  • Kinase profiling : Use in vitro kinase assays (e.g., ADP-Glo™) to screen against panels of 50–100 kinases, focusing on pathways like PI3K/AKT/mTOR .
  • Computational docking : Perform molecular docking (e.g., AutoDock Vina) with ATP-binding pockets of kinases (PDB: 1ATP) to predict binding modes .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates .

How can contradictory data on biological activity be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Orthogonal assays : Combine enzymatic assays (IC₅₀) with phenotypic screens (e.g., apoptosis via Annexin V staining) to confirm mechanism .

What strategies improve in vivo pharmacokinetic (PK) properties?

  • Prodrug design : Introduce ester groups at the hydrazide moiety to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to improve solubility and reduce hepatic first-pass metabolism .
  • Toxicology screening : Assess hepatotoxicity via ALT/AST levels in rodent models and cytochrome P450 inhibition assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide

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